
N-(3-acetylphenyl)-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanamide: is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of an acetylphenyl group, a bromo-dimethyl-pyrazolyl group, and a propanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanamide typically involves multiple steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized by reacting 4-bromo-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Acetylation of phenyl group: The acetylation of the phenyl group is achieved by reacting 3-aminophenyl with acetic anhydride in the presence of a catalyst.
Coupling reaction: The final step involves coupling the acetylated phenyl group with the pyrazole ring through a propanamide linker. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: N-(3-acetylphenyl)-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanamide can undergo oxidation reactions, particularly at the acetyl and pyrazole moieties.
Reduction: Reduction reactions can target the carbonyl group in the acetylphenyl moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Products may include carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols are the primary products of reduction reactions.
Substitution: The major products depend on the nucleophile used, resulting in various substituted pyrazole derivatives.
科学研究应用
N-(3-acetylphenyl)-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Industry: The compound may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
作用机制
The mechanism of action of N-(3-acetylphenyl)-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
- N-(3-acetylphenyl)-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanamide
- N-(3-acetylphenyl)-3-(4-fluoro-3,5-dimethyl-1H-pyrazol-1-yl)propanamide
Uniqueness
N-(3-acetylphenyl)-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanamide is unique due to the presence of the bromo group, which can significantly influence its reactivity and interactions compared to its chloro and fluoro analogs. This uniqueness can be leveraged in designing compounds with specific properties for targeted applications.
属性
IUPAC Name |
N-(3-acetylphenyl)-3-(4-bromo-3,5-dimethylpyrazol-1-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O2/c1-10-16(17)11(2)20(19-10)8-7-15(22)18-14-6-4-5-13(9-14)12(3)21/h4-6,9H,7-8H2,1-3H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEQFGPJRMSNTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)NC2=CC=CC(=C2)C(=O)C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[(4-Iodophenyl)sulfonyl]amino}benzoic acid](/img/structure/B500180.png)
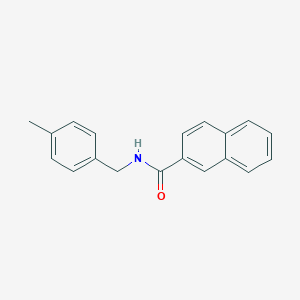
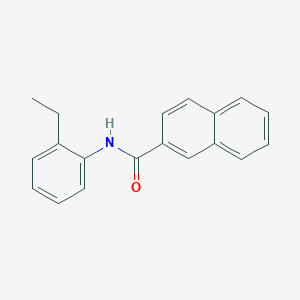
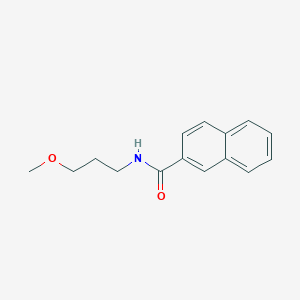
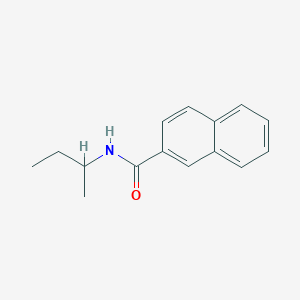
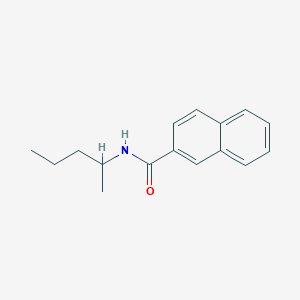
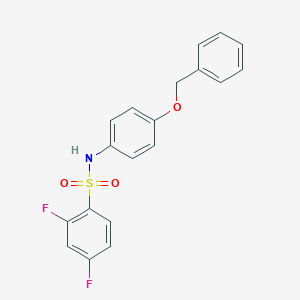
![N-[4-(benzyloxy)phenyl]-2,2-dimethylbutanamide](/img/structure/B500192.png)
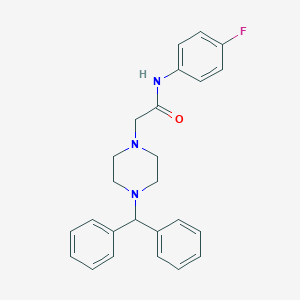
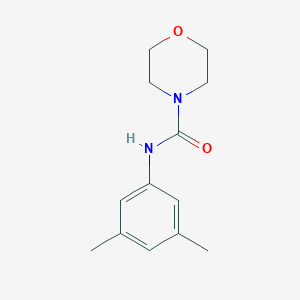
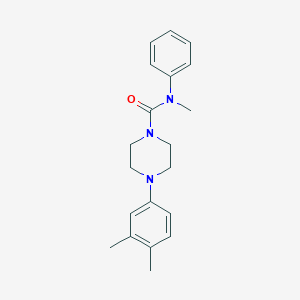
![9-{2-hydroxy-3-[(2-hydroxyethyl)amino]propyl}-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B500198.png)

![2,2-dimethyl-N-[2-(methylsulfanyl)phenyl]butanamide](/img/structure/B500202.png)
